Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cerivastatin is a synthetic lipid-lowering agent. Cerivastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent. Cerivastatin is (3R,5S)-3,5-dihydroxyhept-6-enoic acid in which the (7E)-hydrogen is substituted by a 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl group. Formerly used (as its sodium salt) to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is a member of pyridines, a dihydroxy monocarboxylic acid and a statin (synthetic). It is a conjugate acid of a cerivastatin(1-). On August 8, 2001 the U.S. Food and Drug Administration (FDA) announced that Bayer Pharmaceutical Division voluntarily withdrew Baycol from the U.S. market, due to reports of fatal Rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering (lipid-lowering) product. It has also been withdrawn from the Canadian market.
Cerlapirdine, also known as SAM-531, WAY-262,531 and PF-05212365, is a selective, potent, full antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. Cerlapirdine has been in clinical development for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia. As of 2011, it is in phase II clinical trials, and has demonstrated a trend toward efficacy along with a good side effect profile and no incidence of serious adverse events. It exerts its effects by acting as a selective 5-HT6 receptor antagonist.
CERM-11956 is a calcium channel antagonist potentially for the treatment of myocardia ischemia. CERM-11956 led to slightly increased ATP levels in ischaemic hearts as compared to the control value in ischaemic hearts.
Cerivastatin is an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase (Ki = 1.3 nM). It inhibits cholesterol synthesis in and growth of human arterial myocytes (IC50s = 0.4 and 4.6 nM, respectively). Cerivastatin inhibits proliferation of rat aorta smooth muscle cells and reduces fibrinogen-induced migration of rat aortic myocytes in a concentration-dependent manner. In vivo, cerivastatin inhibits cholesterol biosynthesis in rats and dogs (ED50 = 0.002 mg/kg for both). It reduces serum levels of cholesterol, triglycerides, and low-density lipoprotein (LDL) in dogs in a dose-dependent manner. Cerivastatin (0.1 mg/kg) decreases cholesterol ester accumulation in arterial tissue of rabbits fed a 0.2% cholesterol diet. It also stabilizes plaques and delays progression into atherosclerotic disease in LDL-receptor deficient rabbits with hypercholesterolemia. Cerivastatin Sodium is the sodium salt of cerivastatin, a synthetic lipid-lowering agent. Cerivastatin sodium is the sodium salt of cerivastatin. Formerly used to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is an organic sodium salt and a statin (synthetic). It contains a cerivastatin(1-).
Pyridine derivative antibiotic agent. Shows strong antifungal and antiamoebic activity, and a mild antibacterial effects. Shows antitumor effects in vivo. Orally active. Caerulomycin A is an fungal metabolite originally isolated from Actinoalloteichus with antifungal and immunosuppressant activites. It inhibits the growth of C. albicans, C. glabrata, and C. krusei (MICs = 0.78-1.56, 0.39-0.78, and 0.78-1.56 μg/ml, respectively). Caerulomycin A induces expansion of CD4+Foxp3+ regulatory T cells (Tregs) and decreases the number of Th1 and T17 cells in vitro via increased TGF-β-mediated Smad3 activity and reduces IFN-γ-induced STAT1 signaling. In vivo, caerulomycin A (10 mg/kg) reduces IL-6, TNF-α, and IFN-γ production, inflammation, and synovitis in a mouse model of collagen-induced arthritis. Caerulomycin A suppresses the differentiation of Th2 cells and reduces levels of IL-4, IL-5, IL-13, and IgE and eosinophil lung infiltration in a mouse model of ovalbumin-induced asthma. It also increases production of Tregs, reduces production of Th1, Th17, and CD8 T cells, and reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE). Cerulomycin A is a toxin that inhibits growth of Entamoeba. It may prevent proliferation of cancer cells, and suppresses immune responses.